2,4,7-Trinitrofluoren-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQGURIJMFPBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5N3O7 | |
| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026245 | |
| Record name | 2,4,7-Trinitrofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,7-trinitrofluoren-9-one appears as pale yellow needles (from acetic acid or benzene) or yellow powder. (NTP, 1992), Pale yellow solid; [Hawley] Yellow powder; [MSDSonline] | |
| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,7-Trinitrofluorenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2995 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER; VERY SOL IN ACETONE, BENZENE, CHLOROFORM | |
| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.1e-10 mmHg (NTP, 1992) | |
| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
PALE YELLOW NEEDLES FROM ACETIC ACID OR BENZENE | |
CAS No. |
129-79-3; 25322-14-9, 129-79-3 | |
| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trinitrofluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,7-Trinitro-9H-fluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Trinitrofluorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-one, 2,4,7-trinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,7-Trinitrofluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,7-trinitrofluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,7-TRINITROFLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2290YT0WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
348 °F (NTP, 1992), 175.2-176 °C | |
| Record name | 2,4,7-TRINITROFLUOREN-9-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21190 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4,7-TRINITRO-9H-FLUOREN-9-ONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Mechanism and Conditions
Nitration typically employs a mixture of concentrated nitric acid () and sulfuric acid (), where sulfuric acid acts as a catalyst and dehydrating agent. The electrophilic substitution mechanism proceeds as follows:
-
Generation of Nitronium Ion :
-
Electrophilic Attack :
The nitronium ion targets the electron-deficient aromatic ring of fluorenone, preferentially substituting hydrogen atoms at the 2, 4, and 7 positions due to steric and electronic directing effects. -
Stepwise Nitration :
Mono-, di-, and tri-nitration stages require incremental increases in reaction temperature (typically 50–100°C) and prolonged stirring (12–24 hours) to ensure complete substitution.
Industrial-Scale Production
Industrial synthesis prioritizes safety and efficiency:
-
Continuous Flow Reactors : Enable precise temperature control and reduce risks associated with exothermic nitration.
-
Automated Quenching : Rapid cooling systems mitigate unintended side reactions (e.g., ring oxidation or over-nitration).
-
Yield Optimization : Reported yields for tri-nitration range from 60–75%, contingent on reagent purity and stoichiometric ratios.
Purification and Isolation
Crude TNF is purified via recrystallization, a critical step to remove isomers and residual acids.
Solvent Selection
Analytical Validation
Post-purification, TNF is characterized using:
Emerging Applications and Catalytic Recycling
While beyond direct synthesis, TNF’s role in catalyst recovery highlights its functional versatility:
-
Charge-Transfer Complexation : TNF precipitates anthracene-modified ligands, enabling copper catalyst reuse for up to 10 cycles.
-
Multireaction Compatibility : A single TNF batch facilitates successive asymmetric transformations (e.g., cyclopropanation).
Comparative Analysis of Nitroaromatic Syntheses
| Compound | Nitration Reagents | Yield (%) | Key Difference from TNF |
|---|---|---|---|
| 1-Nitronaphthalene | 85 | Single nitro group; milder conditions | |
| 2,4-Dinitrotoluene | Mixed acid (40°C) | 90 | Higher solubility in aqueous phases |
| TNF | 65–75 | Three nitro groups; stringent safety |
Chemical Reactions Analysis
2,4,7-Trinitrofluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of nitro groups.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrides, sulfides, and nitrides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
TNF serves as a critical reagent in organic synthesis. It is utilized as an intermediate for producing various chemical compounds. Its unique structure allows it to participate in multiple reactions, making it valuable for synthesizing complex organic molecules.
Analytical Chemistry
In analytical applications, TNF is employed as a complexing agent in chromatographic techniques. It aids in the separation of various compounds due to its ability to form stable complexes with different analytes, enhancing the sensitivity and specificity of detection methods.
Material Science
Research has highlighted TNF's potential in developing new materials with non-linear optical properties. Its unique electronic structure allows for applications in photonic devices and sensors. Studies have also investigated its thermal behavior and sensitivity to impact, which are critical for material safety assessments.
Biology and Medicine
The biological activity of TNF has been a focal point in research due to its cytotoxic properties. It has shown potential as a therapeutic agent in cancer treatment by inducing cytolysis or cytostasis in neoplastic cells. Studies indicate that TNF interacts with cellular components, leading to significant biological effects, including mutagenicity.
Case Studies
- A study demonstrated that TNF is a potent mutagen for prokaryotic organisms such as Salmonella typhimurium and Escherichia coli, causing frame-shift and base-pair substitution mutations .
- Another investigation explored TNF's effects on eukaryotic cells, revealing toxicity that could be mitigated through metabolic activation .
Explosives Manufacturing
Due to its high sensitivity and explosive nature, TNF is utilized in the manufacturing of explosives. It falls under the category of nitroaromatic compounds, which are known for their energetic properties.
Dyes and Pigments
TNF is also used as a component in certain dyes and pigments. Its chemical structure contributes to the development of vibrant colors used in various industrial applications.
Mechanism of Action
The mechanism of action of 2,4,7-Trinitrofluoren-9-one involves its role as an electron acceptor. It forms highly ordered donor-acceptor π-complexes with various electron donors . These complexes influence the growth and function of both normal and neoplastic cells, causing cytolysis or cytostasis in certain transformed cells .
Comparison with Similar Compounds
Data Tables
Table 1: Electron Transport Properties
| Compound | Electron Mobility (cm² V⁻¹ s⁻¹) | LUMO Energy (eV) |
|---|---|---|
| This compound | ~10⁻⁴ | -3.2 |
| TNF | ~10⁻⁴ | -3.5 |
| DTF | ~10⁻³ | -4.1 |
Table 2: Analytical Comparison
| Compound | HPLC/UV Validation Status | Hazard Class |
|---|---|---|
| This compound | Fully Validated | 1 (Explosive) |
| TNT | Unverified | 1 (Explosive) |
Source:
Biological Activity
Overview
2,4,7-Trinitrofluoren-9-one (TNF) is a nitroaromatic compound with significant biological activity, particularly noted for its mutagenic and carcinogenic properties. This compound, with the molecular formula , is characterized by three nitro groups at the 2, 4, and 7 positions of the fluorenone structure. Its unique arrangement influences both its chemical reactivity and biological interactions.
- Molecular Weight : Approximately 315.19 g/mol
- Appearance : Pale yellow crystalline solid
- Solubility : Insoluble in water, soluble in organic solvents
The biological activity of TNF is primarily attributed to its ability to interact with cellular components, leading to cytotoxic effects. The compound has been shown to induce cytolysis (cell death) or cytostasis (growth inhibition) in various cell types, including transformed and neoplastic cells. Notably, TNF's interaction with cellular DNA can result in mutations and chromosomal aberrations.
Genotoxicity Studies
Research has demonstrated that TNF exhibits potent genotoxic effects. Key findings include:
- Mutagenicity : TNF is a strong mutagen in prokaryotic organisms such as Salmonella typhimurium and Escherichia coli, causing both frame-shift and base-pair substitution mutations, with frame-shift mutations being predominant .
- Eukaryotic Effects : In eukaryotic systems, such as Saccharomyces cerevisiae and mouse lymphoma cells, TNF has shown to be toxic at concentrations that inhibit the detection of genotoxic effects. However, it induced significant increases in sister-chromatid exchanges in Chinese hamster ovary (CHO) cells .
Toxicity Assessments
A series of toxicity studies have been conducted to evaluate the effects of TNF on laboratory animals:
Case Studies
- Ames Test : The Ames test was utilized to assess the mutagenic potential of TNF. Results indicated a marked increase in mutant frequency across various bacterial strains, confirming its role as a mutagen .
- Chronic Toxicity Study : Chronic exposure studies in rodents revealed long-term health impacts, including potential carcinogenic effects due to sustained cellular damage caused by TNF .
Applications and Implications
Despite its hazardous nature, research into TNF has explored potential applications beyond explosives:
- Material Science : Investigations into TNF's non-linear optical properties suggest possible uses in advanced materials.
- Pharmaceutical Research : Ongoing studies aim to understand the therapeutic potential of TNF derivatives in cancer treatment due to their cytotoxic properties.
Comparative Analysis with Similar Compounds
The following table compares TNF with other nitroaromatic compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Nitronaphthalene | Contains one nitro group; less reactive than TNF. | |
| 2-Nitrotoluene | Less toxic; fewer nitro groups; used in dye production. | |
| 3-Nitrophenol | Exhibits phenolic properties; used as an antiseptic. | |
| 4-Nitrochlorobenzene | Halogenated; used in synthesis but less biologically active than TNF. |
The presence of three nitro groups in TNF significantly enhances its reactivity and biological effects compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
